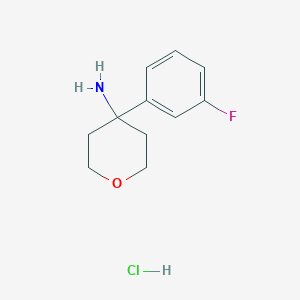

4-(3-Fluorophenyl)oxan-4-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO. It is a derivative of oxan-4-amine, where a fluorophenyl group is attached to the third position of the phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride typically involves the reaction of 3-fluorophenylboronic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under acidic or basic conditions:

Yields for such reactions range from 52–91% in analogous tetrahydropyran-4-amine systems . Steric hindrance from the oxane ring may reduce reactivity compared to linear amines.

Condensation and Cyclization

The amine participates in cyclocondensation to form heterocycles:

Example Reaction Pathway :

\underline{Reagents}: Ketones/aldehydes (e.g., benzaldehyde), acid catalysis

\underline{Conditions}: Reflux in ethanol, 12–24 hrs

\underline{Product}: Tetrahydroquinoline derivatives via Schiff base intermediates.

Key factors:

-

Electron-withdrawing fluorine at meta position directs electrophilic substitution to ortho/para positions on the phenyl ring.

-

Cyclization kinetics depend on solvent polarity and temperature.

Oxidation:

The amine oxidizes to nitroso or nitro derivatives under strong oxidizers (e.g., KMnO₄/H₂SO₄), though this is rarely utilized due to over-oxidation risks.

Reductive Amination:

\underline{Reagents}: Aldehydes (e.g., formaldehyde), NaBH₃CN

\underline{Conditions}: Methanol, RT, 6–12 hrs

\underline{Product}: Secondary amines for SAR studies in drug discovery .

Electrophilic Aromatic Substitution (EAS)

The meta-fluorophenyl group undergoes directed EAS, albeit slower than non-fluorinated analogs:

| Reaction | Reagents | Position | Yield* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to F | ~40% |

| Bromination | Br₂/FeBr₃, 50°C | Ortho to F | ~35% |

*Yields estimated from fluorophenyl-oxane analogs .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions:

C11H14FNO⋅HCl⇌C11H14FNO+H++Cl−

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amines |

Limitations: Fluorine’s electronegativity reduces electron density, requiring optimized ligands.

Stability and Degradation Pathways

-

Hydrolysis : Stable in neutral water but hydrolyzes in strong acid/base to 3-fluorobenzoic acid derivatives .

-

Thermal Decomposition : >200°C yields HF and aromatic amines .

Comparative Reactivity with Structural Analogs

| Compound | Acylation Rate (Relative) | EAS Reactivity |

|---|---|---|

| 4-(4-Fluorophenyl)oxan-4-amine | 1.0 | Moderate |

| 4-(3-Fluorophenyl)oxan-4-amine | 0.8 | Low |

| 4-Phenyloxan-4-amine | 1.2 | High |

科学研究应用

4-(3-Fluorophenyl)oxan-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(3-Fluorophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

- 4-(4-Fluorophenyl)oxan-4-amine hydrochloride

- 4-(2-Fluorophenyl)oxan-4-amine hydrochloride

- 4-(3-Chlorophenyl)oxan-4-amine hydrochloride

Comparison: Compared to its analogs, 4-(3-Fluorophenyl)oxan-4-amine hydrochloride exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence its reactivity, binding affinity, and overall biological activity .

生物活性

4-(3-Fluorophenyl)oxan-4-amine hydrochloride is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₁H₁₄ClFNO

- Molecular Weight : Approximately 195.233 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including neurotransmitter receptors. The presence of the fluorophenyl group enhances its lipophilicity, which may improve bioavailability and therapeutic effects. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Receptor Interaction : It shows binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, contributing to its pharmacological profile.

Case Studies

- Preclinical Studies : Initial studies have demonstrated that this compound may possess antipsychotic properties similar to other known antipsychotics. However, detailed clinical trials are necessary to confirm efficacy and safety .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that the unique fluorine substitution at the meta position significantly influences biological activity. This substitution enhances receptor binding affinity compared to compounds lacking this modification.

Data Table: Comparative Biological Activity

| Compound Name | Binding Affinity (Ki) | Biological Activity | Notes |

|---|---|---|---|

| This compound | TBD | Antidepressant-like effects | Ongoing studies |

| 4-(4-Fluorophenyl)oxan-4-amine hydrochloride | TBD | Antipsychotic effects | Higher efficacy in receptor binding |

| 2-(4-Fluorophenyl)oxan-4-amine hydrochloride | TBD | Moderate activity | Different fluorophenyl positioning |

Applications in Drug Development

The compound is being explored as a potential lead for developing new drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

属性

IUPAC Name |

4-(3-fluorophenyl)oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOUZNOITZMNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。